molecular formula C15H17F4NO4 B4573355 2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate CAS No. 5578-69-8

2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate

Cat. No.: B4573355
CAS No.: 5578-69-8
M. Wt: 351.29 g/mol
InChI Key: HDXMEEWNFIOXIT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate (CAS 5578-69-8) is a fluorinated ester derivative with a 5-oxopentanoate backbone. Its structure comprises:

  • A 2,2,3,3-tetrafluoropropyl ester group, enhancing lipophilicity and metabolic stability due to fluorine atoms .
  • A 5-[(2-methoxyphenyl)amino] substituent, where the 2-methoxy group on the phenyl ring may influence electronic effects and biological interactions.

This compound is synthesized via coupling reactions between activated 5-oxopentanoic acid derivatives and fluorinated alcohols, followed by purification via chromatography (yields ~70–75%) . Potential applications include drug delivery systems or enzyme inhibitors, given structural similarities to bioactive esters (e.g., glutaminase inhibitors) .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(2-methoxyanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO4/c1-23-11-6-3-2-5-10(11)20-12(21)7-4-8-13(22)24-9-15(18,19)14(16)17/h2-3,5-6,14H,4,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXMEEWNFIOXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366773
Record name 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5578-69-8
Record name 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate typically involves the condensation reaction between fluorinated alkanes and methacrylate esters. One common method includes the reaction of fluorinated hydrocarbons with methacrylate esters, followed by acid-catalyzed fluorination to obtain the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent on 5-Oxopentanoate Ester Group Molecular Weight Key Properties/Applications References
Target Compound (5578-69-8) 2-Methoxyphenylamino 2,2,3,3-Tetrafluoropropyl ~356.3 g/mol High lipophilicity; potential enzyme inhibition
5-(4-Iodoanilino) variant (5578-93-8) 4-Iodophenylamino 2,2,3,3-Tetrafluoropropyl ~468.2 g/mol Enhanced steric bulk; possible radioimaging applications
5-(2-Methylanilino) variant (5586-55-0) 2-Methylphenylamino 2,2,3,3-Tetrafluoropropyl ~340.3 g/mol Reduced polarity; improved membrane permeability
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate (951886-22-9) 2-Chloro-4-fluorophenyl Ethyl 272.7 g/mol Lower stability; shorter metabolic half-life
Ergosterol peroxide-3-(5-((1,3,4-thiadiazol-2-yl)amino)-5-oxopentanoate) (3a) Thiadiazolylamino Ergosterol peroxide ~650–700 g/mol Glutaminase 1 inhibition; anticancer activity

Key Findings:

Fluorinated esters (e.g., 2,2,3,3-tetrafluoropropyl) increase metabolic resistance compared to non-fluorinated esters (e.g., ethyl in 951886-22-9), as seen in copolymer studies where fluorinated groups improve material durability .

Physical Properties: The tetrafluoropropyl group raises logP values (lipophilicity) by ~1.5–2 units compared to ethyl esters, favoring blood-brain barrier penetration . Thermal stability: Fluorinated esters exhibit higher decomposition temperatures (e.g., ~200–250°C) than non-fluorinated analogs (~150–180°C), as observed in polymer studies .

Synthetic Efficiency: Yields for fluorinated esters (69–75%) are comparable to non-fluorinated analogs (e.g., tert-butyl esters in compound 6c: 74%) . Chromatographic purification (e.g., CHCl3/MeOH) is critical for isolating high-purity products due to structural complexity .

Research Implications

  • Pharmaceutical : The target compound’s fluorinated ester and 2-methoxyphenyl group make it a candidate for optimizing kinase or glutaminase inhibitors, leveraging its stability and lipophilicity .
  • Material Science : Copolymers with 2,2,3,3-tetrafluoropropyl acrylate (e.g., CAS 172074-65-6) demonstrate applications in coatings or membranes, suggesting industrial utility for related compounds .

Biological Activity

2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound is characterized by its unique structure which includes a tetrafluoropropyl group and an aromatic amino group. The synthesis typically involves the condensation reaction between fluorinated alkanes and methacrylate esters under controlled conditions to ensure high yield and purity.

PropertyValue
IUPAC Name2,2,3,3-tetrafluoropropyl 5-(2-methoxyanilino)-5-oxopentanoate
Molecular FormulaC15H17F4NO4
Molecular Weight345.30 g/mol
InChIInChI=1S/C15H17F4NO4

The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The presence of fluorine atoms enhances its stability and reactivity, allowing it to interact with enzymes and receptors effectively .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, indicating its possible use in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have highlighted its ability to protect neuronal cells from oxidative stress and excitotoxicity, which could be beneficial in neurodegenerative diseases .

Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer properties against specific cell lines by promoting apoptosis through caspase activation .
  • Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis, where it significantly reduced joint swelling and inflammation markers .

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceuticals : As a potential drug candidate for cancer therapy and anti-inflammatory treatments.
  • Material Science : Used as a monomer in synthesizing high-performance polymers with unique optical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
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2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate

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